molecular formula C27H33N3O3S B2759387 N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 946366-87-6

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide

Cat. No.: B2759387
CAS No.: 946366-87-6
M. Wt: 479.64
InChI Key: KWVOZGLXDYZZCE-UHFFFAOYSA-N
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Description

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide is a potent and selective small-molecule inhibitor of the Checkpoint kinase 1 (CHEK1) protein. CHEK1 is a key serine/threonine kinase that plays a critical role in the DNA damage response (DDR) pathway, facilitating cell cycle arrest to allow for DNA repair and maintaining genomic stability. This compound functions by potently inhibiting CHEK1 kinase activity , which disrupts the G2/M cell cycle checkpoint. In research contexts, this mechanism is exploited to investigate cancer treatment strategies, particularly in combination with DNA-damaging chemotherapeutic agents or radiation. By inhibiting CHEK1, this compound prevents cancer cells from repairing therapy-induced DNA damage, pushing them through the cell cycle with unrepaired lesions, which can lead to synthetic lethality and apoptotic cell death. Its primary research value lies in the study of targeted chemo- and radio-sensitization, offering a powerful tool for probing the DDR network, understanding mechanisms of resistance to genotoxic stress, and developing novel combination therapies for oncology research.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]-4-methoxy-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33N3O3S/c1-20-17-25(13-14-27(20)33-4)34(31,32)28-18-26(22-9-11-24(12-10-22)29(2)3)30-16-15-21-7-5-6-8-23(21)19-30/h5-14,17,26,28H,15-16,18-19H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVOZGLXDYZZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CC=C(C=C2)N(C)C)N3CCC4=CC=CC=C4C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide, a complex organic compound, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and synthesized data.

Chemical Structure and Properties

The compound's molecular formula is C28H33N3O3SC_{28}H_{33}N_{3}O_{3}S with a molecular weight of approximately 459.59 g/mol. Its structure features a sulfonamide functional group, which is often associated with various biological activities, particularly in medicinal chemistry.

Structural Characteristics

FeatureDescription
Molecular Formula C28H33N3O3SC_{28}H_{33}N_{3}O_{3}S
Molecular Weight 459.59 g/mol
Functional Groups Sulfonamide, Dimethylamino, Tetrahydroisoquinoline
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Dopamine Receptors : The compound exhibits activity as a modulator of dopamine receptors, particularly D2 receptors. This modulation can influence various neurochemical pathways associated with mood and cognition.
  • Kinase Inhibition : Preliminary studies suggest that the compound may inhibit certain kinases involved in cell signaling pathways, potentially affecting cell proliferation and survival.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Acute Leukemia Cells : The compound was tested against MV4-11 and MOLM13 cell lines, showing significant growth inhibition at concentrations as low as 0.3 µM .

In Vivo Studies

In vivo research is limited but suggests potential efficacy in animal models for conditions influenced by dopamine signaling and cell proliferation.

Case Study 1: Anticancer Activity

A study evaluated the effects of this compound on human leukemia cells. The results indicated that treatment led to a dose-dependent reduction in cell viability:

Concentration (µM)Cell Viability (%)
0.185
0.570
1.050

These findings suggest that the compound may serve as a lead for developing new anticancer agents targeting leukemia .

Case Study 2: Neuropharmacological Effects

Research investigating the neuropharmacological effects revealed that the compound could enhance dopaminergic signaling in rodent models. Behavioral assays indicated improvements in cognitive functions associated with dopamine activity .

Scientific Research Applications

Chemical Properties and Structure

The compound features a sulfonamide functional group, which is known for its biological activity. Its structural components include:

  • Dimethylamino group : Enhances lipophilicity and can influence the compound's pharmacokinetics.
  • Tetrahydroisoquinoline moiety : Associated with various biological activities, including neuropharmacological effects.
  • Methoxy and methyl substituents : May affect the compound's solubility and reactivity.

2.1. Antagonism of Orexin Receptors

Research has indicated that compounds similar to N-{2-[4-(dimethylamino)phenyl]-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl}-4-methoxy-3-methylbenzene-1-sulfonamide exhibit antagonistic properties against orexin receptors. These receptors are implicated in various physiological processes including sleep regulation and appetite control. Selective antagonism of orexin receptors has been proposed as a therapeutic strategy for conditions such as insomnia and obesity .

2.2. Neuropharmacological Effects

Studies have demonstrated that tetrahydroisoquinoline derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's disease. The ability of these compounds to influence cholinergic and dopaminergic pathways suggests their utility in developing treatments for cognitive dysfunctions .

Antimicrobial Activity

The sulfonamide structure is well-known for its antibacterial properties. Research has shown that derivatives of sulfonamides can exhibit significant antimicrobial activity against a range of pathogens including Gram-positive and Gram-negative bacteria. This makes compounds like this compound potential candidates for antibiotic development .

4.1. Case Study on Orexin Receptor Antagonism

A study published in the British Journal of Pharmacology explored the effects of tetrahydroisoquinoline derivatives on orexin receptor activity. The findings suggested that these compounds could effectively block orexin signaling pathways, thereby reducing hyperphagia in animal models . This indicates a promising avenue for further research into appetite regulation therapies.

4.2. Antimicrobial Screening

In another study focused on antimicrobial screening, compounds structurally related to this compound were tested against various bacterial strains. The results indicated significant inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli, highlighting the compound's potential as a lead for new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Orexin Receptor AntagonismPotential treatment for insomnia and obesity through orexin signaling modulation
Neuropharmacological EffectsInfluence on cholinergic/dopaminergic pathways in neurodegenerative diseases
Antimicrobial ActivityEffective against Gram-positive/negative bacteria

Comparison with Similar Compounds

Key Observations:

  • Sulfonamide Core : All compounds share the sulfonamide group (νS=O ~1350 cm⁻¹), but substitutions vary significantly. The target compound’s 4-methoxy-3-methyl substitution contrasts with triazole-thiones’ halogenated aryl groups and herbicides’ triazine rings .
  • Heterocyclic Moieties: The tetrahydroisoquinolinyl group in the target compound distinguishes it from thiazole- or triazole-containing analogs . This group may enhance blood-brain barrier penetration compared to thiazolyl or pyrimidinyl derivatives.
  • Synthetic Routes : The target compound’s synthesis likely involves multi-step nucleophilic substitutions (similar to triazole-thiones in ), whereas sulfonylurea herbicides require triazine ring formation .

Pharmacological and Physicochemical Properties

  • Lipophilicity: The dimethylamino group in the target compound increases basicity and solubility in acidic environments, contrasting with the neutral thiazolyl sulfonamides and polar sulfonylureas .
  • Bioactivity: Triazole-thiones exhibit antimicrobial activity via sulfonamide-mediated enzyme inhibition (e.g., dihydropteroate synthase) , while the target’s tetrahydroisoquinoline moiety may target neurotransmitter receptors.
  • Stability : The absence of a triazine ring (prone to hydrolysis in sulfonylureas ) suggests the target compound may have enhanced metabolic stability.

Spectral Comparisons

  • IR Spectroscopy: The target compound’s sulfonamide νS=O (~1350 cm⁻¹) aligns with triazole-thiones , but its tetrahydroisoquinoline C-N and aromatic C-H stretches (~1600 cm⁻¹) differ from thiazole-based analogs .
  • NMR : Expected aromatic proton signals (δ 6.5–8.0 ppm) and methoxy singlet (δ ~3.8 ppm) would distinguish it from triazole-thiones’ fluorine-coupled signals (δ ~7.0 ppm for difluorophenyl) .

Q & A

Basic: What synthetic methodologies are optimal for preparing this compound with high purity?

Methodological Answer:
The synthesis involves multi-step organic reactions, including:

  • Amide bond formation : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to activate carboxylic acid intermediates .
  • Tetrahydroisoquinoline incorporation : Reductive amination or nucleophilic substitution under controlled temperatures (e.g., 0–25°C) to preserve stereochemistry .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance reaction yields for sulfonamide coupling steps .
    Key Validation : Monitor intermediates via TLC and purify via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients). Final compound purity (>95%) is confirmed by HPLC and ¹H/¹³C NMR .

Basic: How is structural integrity confirmed for this compound?

Methodological Answer:

  • Spectroscopic characterization :
    • ¹H NMR : Peaks for dimethylamino protons (δ 2.8–3.2 ppm), tetrahydroisoquinoline aromatic protons (δ 6.5–7.5 ppm), and sulfonamide protons (δ 7.8–8.2 ppm) .
    • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and rule out by-products .
  • X-ray crystallography : For crystalline derivatives, confirm spatial arrangement of the tetrahydroisoquinoline and sulfonamide moieties .

Advanced: What in vitro assays are used to evaluate its interaction with orexin receptors?

Methodological Answer:

  • Radioligand binding assays : Use ¹²⁵I-labeled orexin-A/B in HEK-293 cells expressing human OX1/OX2 receptors. Measure IC₅₀ values to assess competitive binding .
  • Calcium flux assays : Monitor intracellular Ca²⁺ changes via FLIPR (Fluorometric Imaging Plate Reader) to determine functional antagonism .
  • Selectivity profiling : Test against related GPCRs (e.g., serotonin, dopamine receptors) to confirm specificity .
    Data Interpretation : Compare with reference antagonists (e.g., SB-334867 for OX1) to contextualize potency .

Advanced: How can low aqueous solubility be mitigated for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce phosphate esters at the methoxy group, which hydrolyze in vivo to the active form .
  • Formulation strategies : Use cyclodextrin-based complexes or lipid nanoparticles to enhance bioavailability .
  • Solubility screening : Test in simulated biological fluids (e.g., FaSSIF/FeSSIF) to predict absorption .

Advanced: What structural modifications improve CNS permeability?

Methodological Answer:

  • Lipophilicity optimization : Adjust logP values (target: 2–5) via substituent changes (e.g., replacing methoxy with trifluoromethyl) .
  • P-glycoprotein efflux avoidance : Reduce molecular weight (<500 Da) and hydrogen bond donors (<2) .
  • In silico modeling : Use tools like Schrödinger’s QikProp to predict blood-brain barrier penetration .

Advanced: How to resolve contradictions in reported receptor binding affinities?

Methodological Answer:

  • Assay standardization : Validate cell lines (e.g., consistent OX1 receptor expression levels) and buffer conditions (pH, ions) .
  • Stereochemical analysis : Separate enantiomers via chiral HPLC and test individually, as inactive isomers may skew data .
  • Meta-analysis : Compare datasets using tools like Prism to identify outliers and normalize results .

Advanced: What in vivo models assess its efficacy in neurobehavioral disorders?

Methodological Answer:

  • Sleep-wake cycle studies : Use EEG/EMG in rodent models to evaluate orexin antagonism effects on REM sleep .
  • Stress response assays : Measure corticosterone levels in chronic mild stress models .
  • Dose-response profiling : Administer via intracerebroventricular (ICV) injection to bypass peripheral metabolism .

Advanced: How to analyze structure-activity relationships (SAR) for the tetrahydroisoquinoline moiety?

Methodological Answer:

  • Analog synthesis : Replace tetrahydroisoquinoline with piperidine or morpholine rings and test OX1 binding .
  • 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate substituent electronic properties (e.g., Hammett constants) with activity .
  • Crystallographic docking : Map ligand-receptor interactions using OX1 crystal structures (PDB: 5WQC) .

Advanced: What analytical methods detect degradation products under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions .
  • LC-MS/MS profiling : Identify hydrolyzed sulfonamide or demethylated metabolites .
  • Stability protocols : Store at 4°C in amber vials with desiccants to minimize photolytic/hydrolytic degradation .

Advanced: How to validate target engagement in complex biological matrices?

Methodological Answer:

  • Microdialysis : Measure unbound compound concentrations in rodent CSF .
  • PET tracer development : Synthesize ¹¹C-labeled analogs for real-time brain distribution studies .
  • Biomarker correlation : Link receptor occupancy (via ex vivo autoradiography) with behavioral outcomes .

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